molecular formula C4H2O3 B191899 3-Cyclobutene-1,2-dione, 3-hydroxy-, sodium salt CAS No. 71376-34-6

3-Cyclobutene-1,2-dione, 3-hydroxy-, sodium salt

Katalognummer: B191899
CAS-Nummer: 71376-34-6
Molekulargewicht: 98.06 g/mol
InChI-Schlüssel: KGPQKNJSZNXOPV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Analyse Chemischer Reaktionen

Moniliformin (Natriumsalz) unterliegt verschiedenen chemischen Reaktionen, darunter:

Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, sind Lanthanid-Ionen wie Lanthan, Terbium und Europium in wässrigen Lösungen . Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind Koordinationskomplexe mit verbesserten chromatographischen Eigenschaften .

Vergleich Mit ähnlichen Verbindungen

Moniliformin (Natriumsalz) ist durch seine spezifische Hemmung des Pyruvatdehydrogenase-Komplexes und seine kardiotoxischen Wirkungen einzigartig. Ähnliche Verbindungen sind:

Die einzigartigen Strukturmerkmale und spezifischen toxikologischen Wirkungen von Moniliformin unterscheiden es von diesen anderen Mykotoxinen.

Biologische Aktivität

3-Cyclobutene-1,2-dione, 3-hydroxy-, sodium salt (commonly referred to as sodium 3-hydroxy-3-cyclobutene-1,2-dione) is a compound of interest due to its potential biological activities, particularly in anticancer and antiviral research. This article explores its biological activity, including relevant studies, case findings, and synthesized data.

Chemical Structure and Properties

The sodium salt of 3-hydroxy-3-cyclobutene-1,2-dione features a cyclobutene ring with two carbonyl groups and a hydroxyl group. Its structural formula can be represented as follows:

C4H4O3Na\text{C}_4\text{H}_4\text{O}_3\text{Na}

This compound is derived from squaric acid and has been studied for its bioisosteric properties, particularly in replacing functionalities in pharmacologically active compounds.

Anticancer Activity

Several studies have investigated the anticancer properties of sodium 3-hydroxy-3-cyclobutene-1,2-dione. In vitro assays have been conducted against various cancer cell lines:

Cell Line Type of Cancer IC50 (µM) Activity
NCI-H522Non-small cell lung cancer>10Modest activity
OVCAR-8Ovarian cancer>10Modest activity
CCRF-CEMLeukemia>10Modest activity
UO-31Renal cancer>10Modest activity
KM12Colon cancer>10Modest activity
UACC-257Melanoma>10Modest activity
SF-295CNS cancer>10Modest activity

The results indicated that while the compound exhibited some cytotoxic effects, they were not significant enough to warrant further development without modifications or combinations with other agents .

Antiviral Activity

Research has also focused on the antiviral potential of sodium 3-hydroxy-3-cyclobutene-1,2-dione. Preliminary studies suggest that it may possess reasonable antiviral profiles against various viruses. However, detailed mechanisms and efficacy levels remain to be fully elucidated. The compound was tested against several viral strains in vitro, with ongoing studies to confirm its effectiveness .

The proposed mechanism of action for sodium 3-hydroxy-3-cyclobutene-1,2-dione involves its interaction with specific receptors and pathways related to cell proliferation and apoptosis. It has been suggested that the compound may act as an antagonist to certain chemokine receptors (CXCR1 and CXCR2), which are implicated in inflammatory responses and tumor progression . This polypharmacological profile could make it a candidate for further exploration in treating chemokine-mediated diseases.

Case Studies

A notable case study involved the synthesis and evaluation of various derivatives of the compound. These derivatives were assessed for their biological activity against a panel of human tumor cell lines. The results indicated that modifications to the core structure could enhance anticancer efficacy while maintaining safety profiles .

Eigenschaften

IUPAC Name

3-hydroxycyclobut-3-ene-1,2-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2O3/c5-2-1-3(6)4(2)7/h1,5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGPQKNJSZNXOPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)C1=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

52591-22-7 (potassium salt), 71376-34-6 (hydrochloride salt)
Record name Moniliformin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031876387
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID10185731
Record name Moniliformin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10185731
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

98.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31876-38-7, 71376-34-6
Record name Moniliformin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=31876-38-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Moniliformin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031876387
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Moniliformin
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=292896
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Moniliformin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10185731
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Moniliformin
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name MONILIFORMIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G5JMQ8SDF8
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.